Diisopropyl methylenediphosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

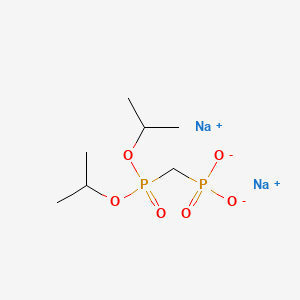

Diisopropyl methylenediphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C7H16Na2O6P2 and its molecular weight is 304.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research has indicated that diisopropyl methylenediphosphonate can be utilized in the development of anticancer agents. Its phosphonate groups allow it to mimic natural phosphates, potentially interfering with cancer cell metabolism.

- Mechanistic Insights : Studies have shown that compounds derived from methylenediphosphonates can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The IC50 values were notably low, indicating strong antiproliferative activity .

Antiviral Properties

There is emerging evidence suggesting that this compound may possess antiviral properties. Some studies have explored its effectiveness against viral infections, particularly those affecting the respiratory system.

- Research Findings : Preliminary studies indicated that derivatives of the compound could inhibit viral replication in cell cultures, although further research is necessary to confirm these findings and elucidate mechanisms .

Fungicidal Activity

This compound has shown potential as a fungicide in agricultural applications. Its ability to disrupt fungal cell membranes makes it an attractive candidate for crop protection.

- Field Trials : In several field trials, formulations containing this compound demonstrated effective control over common fungal pathogens in crops such as wheat and corn .

Plant Growth Regulation

The compound may also act as a plant growth regulator, enhancing growth rates and yield in certain crops.

- Mechanism of Action : The proposed mechanism involves the modulation of plant hormone levels, particularly auxins and gibberellins, leading to improved growth responses .

Plasticizers

This compound has been identified as a potential plasticizer for polymers due to its ability to improve flexibility and processability.

- Application in Polymers : When incorporated into polymer matrices, it enhances mechanical properties while maintaining thermal stability. This application is particularly relevant for producing flexible PVC products .

Corrosion Inhibitors

The compound has also been studied for its efficacy as a corrosion inhibitor in metal coatings.

- Performance Data : Laboratory tests have shown that formulations containing this compound significantly reduce corrosion rates on metal surfaces exposed to aggressive environments .

Data Summary Table

Eigenschaften

CAS-Nummer |

73499-18-0 |

|---|---|

Molekularformel |

C7H16Na2O6P2 |

Molekulargewicht |

304.13 g/mol |

IUPAC-Name |

disodium;di(propan-2-yloxy)phosphorylmethyl-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C7H18O6P2.2Na/c1-6(2)12-15(11,13-7(3)4)5-14(8,9)10;;/h6-7H,5H2,1-4H3,(H2,8,9,10);;/q;2*+1/p-2 |

InChI-Schlüssel |

ONKXGUBRCGUWJB-UHFFFAOYSA-L |

SMILES |

CC(C)OP(=O)(CP(=O)([O-])[O-])OC(C)C.[Na+].[Na+] |

Kanonische SMILES |

CC(C)OP(=O)(CP(=O)([O-])[O-])OC(C)C.[Na+].[Na+] |

Key on ui other cas no. |

73499-18-0 |

Synonyme |

diisopropyl methylenediphosphonate DIPMDP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.